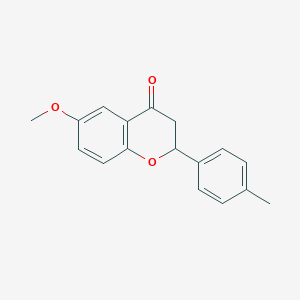

6-Methoxy-2-(p-tolyl)chroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-(4-methylphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-3-5-12(6-4-11)17-10-15(18)14-9-13(19-2)7-8-16(14)20-17/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTYGNSQNJHOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methoxy 2 P Tolyl Chroman 4 One and Analogues

Classical Condensation Reactions in Chromanone Synthesis

Traditional methods for constructing the chromanone skeleton have long relied on well-established condensation reactions. These methods, while foundational, often require harsh conditions and can be limited in substrate scope.

Base-catalyzed aldol (B89426) condensation represents a cornerstone in the synthesis of chalcones, which are key precursors to chromanones. wikipedia.orglibretexts.org The Claisen-Schmidt condensation, a specific type of crossed aldol reaction, involves the reaction of a ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org In the context of 6-Methoxy-2-(p-tolyl)chroman-4-one synthesis, a substituted 2'-hydroxyacetophenone (B8834) would react with p-tolualdehyde in the presence of a base, such as sodium hydroxide, to form a chalcone (B49325). orientjchem.orgtaylorandfrancis.com This intermediate then undergoes an intramolecular cyclization to yield the final chromanone structure. While widely used, these reactions can sometimes result in complex mixtures and require extended reaction times. taylorandfrancis.com

The general mechanism for base-catalyzed aldol condensation proceeds through the following steps:

Deprotonation of the α-hydrogen of the ketone by a base to form an enolate ion. libretexts.org

Nucleophilic attack of the enolate ion on the carbonyl carbon of the aldehyde. libretexts.org

Protonation of the resulting alkoxide to form a β-hydroxy ketone (aldol addition product). libretexts.org

Dehydration of the aldol addition product under heat to form the α,β-unsaturated ketone (chalcone). masterorganicchemistry.com

| Reaction Type | Reactants | Conditions | Product |

| Claisen-Schmidt Condensation | 2'-hydroxyacetophenone derivative, Aromatic aldehyde | Base catalyst (e.g., NaOH, KOH) | Chalcone |

| Intramolecular Cyclization | Chalcone | Acid or Base catalyst | Chromanone |

Another classical base-promoted approach is the Baker-Venkataraman rearrangement. wikipedia.orgchemeurope.com This reaction transforms a 2-acetoxyacetophenone into a 1,3-diketone, which is a direct precursor for chromone (B188151) synthesis. wikipedia.orgjk-sci.com The process involves the formation of an enolate followed by an acyl transfer. wikipedia.org Subsequent acid-catalyzed cyclodehydration of the 1,3-diketone furnishes the chromone core. chemmethod.com While primarily used for chromones, modifications of this approach can be adapted for chromanone synthesis.

Acid-catalyzed reactions provide an alternative route to chromanones. A prominent example is the intramolecular Friedel-Crafts acylation. digitellinc.commasterorganicchemistry.com This reaction involves the cyclization of a carboxylic acid derivative onto an aromatic ring in the presence of a Lewis acid or a strong protic acid. digitellinc.comoclc.org For the synthesis of a chromanone like this compound, a suitably substituted 3-phenoxypropanoic acid could undergo intramolecular acylation to form the six-membered heterocyclic ring. researchgate.net The choice of catalyst, such as aluminum chloride or polyphosphoric acid, is crucial for the success of the reaction. digitellinc.commasterorganicchemistry.com These reactions are particularly useful for creating polycyclic systems. masterorganicchemistry.com

Modern Cascade Radical Annulation and Cyclization Reactions

Contemporary synthetic chemistry has seen a surge in the development of cascade reactions, which allow for the formation of multiple bonds in a single operation. Radical-based cascade reactions have emerged as powerful tools for the construction of complex heterocyclic frameworks like chromanones, often under mild and environmentally friendly conditions. nih.govnih.gov

Metal-free cascade radical annulations offer a green and efficient pathway to chroman-4-ones. nih.govnih.gov These reactions are typically initiated by the generation of a radical species, which then triggers a cascade of events leading to the formation of the chromanone ring system. nih.gov For instance, the reaction of 2-(allyloxy)arylaldehydes with radical precursors under metal-free conditions can yield functionalized chroman-4-ones. nih.govnih.gov The process often involves the generation of a radical which adds to the aldehyde, followed by an intramolecular cyclization onto the allyl group. nih.gov

A notable example is the use of oxamic acids as carbamoyl (B1232498) radical precursors. nih.govnih.gov Under the influence of an oxidant like ammonium (B1175870) persulfate, the oxamic acid generates a carbamoyl radical. This radical then participates in a cascade cyclization with a 2-(allyloxy)arylaldehyde to produce a carbamoylated chroman-4-one. nih.govnih.gov This method is valued for its high functional group tolerance and broad substrate scope. nih.gov

Decarboxylative radical cascade cyclizations have gained prominence as a strategic approach for C-C bond formation. acs.orgresearchgate.net These reactions utilize readily available carboxylic acids as radical precursors, which upon decarboxylation, generate a radical species that can engage in subsequent cyclization reactions. acs.org This method is advantageous due to its atom economy and the use of stable and inexpensive starting materials. acs.org

In the context of chromanone synthesis, this pathway often involves the reaction of 2-(allyloxy)arylaldehydes with various carboxylic acids. acs.org For example, silver-catalyzed cascade decarboxylative cyclization of 2-(allyloxy)arylaldehydes with α-oxocarboxylic acids or aliphatic acids has been reported to yield carbonyl-incorporated or alkyl-substituted chroman-4-ones, respectively. nih.gov More recently, metal-free versions of these reactions have been developed, further enhancing their appeal from an environmental perspective. nih.gov The general strategy involves the generation of an alkyl or acyl radical via decarboxylation, which then adds to the aldehyde, initiating a cascade that culminates in the formation of the chromanone ring. acs.org

| Initiator | Radical Precursor | Substrate | Product |

| (NH₄)₂S₂O₈ | Oxamic Acid | 2-(allyloxy)arylaldehyde | Carbamoylated Chroman-4-one |

| Silver Nitrate | α-Oxocarboxylic Acid | 2-(allyloxy)arylaldehyde | Carbonyl-incorporated Chroman-4-one |

| Silver Nitrate | Aliphatic Acid | 2-(allyloxy)arylaldehyde | Alkyl-substituted Chroman-4-one |

Photochemical methods represent a sustainable and powerful approach in modern organic synthesis. rsc.org Photo-induced reactions can often be conducted at room temperature without the need for harsh reagents. rsc.org A notable development in this area is the photo-induced direct hydrogen evolution and annulation for the synthesis of polycyclic derivatives of chromones. rsc.orgrsc.org

While directly applied to the annulation of 2,3-diphenyl-4H-chromen-4-ones to form dibenzo[a,c]xanthen-14-one derivatives, the underlying principles of this photochemical approach could potentially be adapted for the synthesis of other chromanone analogues. rsc.org This specific reaction proceeds in an ethanol-water mixture at room temperature upon irradiation, eliminating the need for any catalysts, oxidants, or additives. rsc.org The mechanism is proposed to involve a stilbene-phenanthrene type photocyclization. rsc.org The application of such photo-induced strategies to the synthesis of a broader range of chromanones, including this compound, represents an exciting avenue for future research.

Multicomponent Reaction Strategies for Complex Chromanone Hybrids

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from three or more starting materials in a single synthetic operation. nih.gov These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. nih.gov

While a specific one-pot synthesis for this compound via an MCR is not extensively documented, the synthesis of related chromanone structures provides a blueprint. For instance, the Kabbe condensation, a powerful tool for synthesizing 2,2-dialkylchroman-4-ones, has been successfully employed in an organocatalyzed protocol at ambient temperature. orgsyn.org This reaction involves the condensation of a 2'-hydroxyacetophenone derivative, an aliphatic ketone, and an amine. orgsyn.org Adapting this methodology to synthesize this compound would likely involve the reaction of 2'-hydroxy-5'-methoxyacetophenone (B48926) with a suitable precursor to the p-tolyl group at the C-2 position.

Furthermore, three-component reactions have been utilized to create chromanone-based hybrids. One such example is the one-pot synthesis of chromanone-based 3,3'-pyrrolidinyl-spirooxindoles through a 1,3-dipolar cycloaddition reaction. Although structurally different from the target compound, this demonstrates the utility of MCRs in building complex systems onto a chromanone scaffold.

The Doebner reaction, a classical MCR for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, showcases the potential of MCRs in creating heterocyclic compounds. nih.gov While not directly applicable to chromanone synthesis, it highlights the general principle of converging multiple components to rapidly build molecular complexity. nih.govcaltech.edu

| Multicomponent Reaction Type | Reactants | Product Type | Relevance to Chromanone Synthesis |

| Kabbe Condensation | 2'-Hydroxyacetophenone, Ketone, Amine | 2,2-Disubstituted Chroman-4-one | Directly applicable for the synthesis of the chromanone core. orgsyn.org |

| 1,3-Dipolar Cycloaddition | Chromanone derivative, Azomethine ylide | Spiro-pyrrolidinyl-chromanone | Demonstrates the potential for creating complex chromanone hybrids. |

| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Illustrates the general power of MCRs in heterocycle synthesis. nih.gov |

Derivatization and Functionalization of the Chromanone Core

The introduction of aromatic and heteroaromatic groups onto the chromanone scaffold can significantly influence the biological activity of the resulting compounds. While specific methods for attaching a p-tolyl group at the C-2 position of 6-methoxychroman-4-one (B1352115) are not detailed in the provided results, general strategies for aryl-aryl bond formation can be inferred. Cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions are powerful tools for this purpose. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.

For the synthesis of this compound, a plausible route would involve the synthesis of a 2-halo-6-methoxychroman-4-one intermediate, which could then undergo a Suzuki coupling with p-tolylboronic acid. The feasibility of such a reaction is supported by the wide application of palladium-catalyzed cross-coupling reactions in the synthesis of complex organic molecules.

Halogenation and alkylation are fundamental transformations for the derivatization of the chromanone core. An efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones. rsc.org This approach utilizes commercially available starting materials and proceeds under mild conditions. rsc.org

Electrophilic halogenation of the aromatic ring of the chromanone is also a key strategy. The methoxy (B1213986) group at the C-6 position is an ortho-, para-directing group, meaning that electrophilic substitution will preferentially occur at the C-5 and C-7 positions. masterorganicchemistry.com TEMPO and its derivatives have been shown to be effective catalysts for the electrophilic halogenation of various unsaturated compounds, including aromatics. nih.gov

Regioselectivity is a critical aspect of synthesizing specifically substituted chromanones. The substitution pattern of the starting materials dictates the final structure. For the synthesis of this compound, the starting phenol (B47542) would need to be substituted with a methoxy group at the position that will become C-6 of the chromanone ring. The synthesis of 6-methoxy-2-naphthol, a precursor for other syntheses, demonstrates the introduction of a methoxy group onto an aromatic ring system. orgsyn.org

The introduction of substituents at the C-2 position is often achieved through the choice of the corresponding chalcone precursor or via direct alkylation of a chromanone enolate. The synthesis of 2-alkyl-chroman-4-ones from 3-chlorochromones demonstrates a regioselective alkylation at the C-2 position. rsc.org The substituent effects on the NMR spectroscopy of 2,2-dimethylchroman-4-one (B181875) derivatives have been studied, providing valuable data for the characterization of such compounds. mdpi.com

Stereoselective Synthesis Approaches for Chiral Chromanones

The C-2 position of 2-substituted chromanones is a chiral center, and the stereoselective synthesis of a single enantiomer is often crucial for biological activity. Several strategies have been developed for the synthesis of chiral chromans, which are closely related to chromanones.

Nickel-catalyzed asymmetric synthesis has been used to produce chiral chromans with excellent enantioselectivities. This method provides a practical route to useful chroman derivatives with chiral tertiary allylic alcohols. While this specific example leads to a different substitution pattern, the underlying principle of using a chiral catalyst to control the stereochemical outcome is broadly applicable.

Another approach involves the stereoselective synthesis of fused heterocycles with multiple stereocenters through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. rsc.org This method allows for the one-shot construction of complex heterocyclic structures with high control of stereoselectivity. rsc.org While not a direct synthesis of the target molecule, it showcases the advanced methodologies available for controlling stereochemistry in the synthesis of complex heterocyclic systems.

In Depth Spectroscopic and Structural Elucidation of Chromanone Systems

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of 6-Methoxy-2-(p-tolyl)chroman-4-one.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons of the p-tolyl group would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, along with a singlet for the methyl group protons. The methoxy (B1213986) group on the chromanone core would present as a sharp singlet. The three protons on the heterocyclic C-ring would exhibit a characteristic AMX spin system: the proton at C2 would appear as a doublet of doublets, coupled to the two diastereotopic protons at C3, which in turn would appear as separate multiplets. The aromatic protons on the benzopyran portion of the molecule would also produce distinct signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. Key signals would include the carbonyl carbon (C4) at a significantly downfield shift (typically ~190 ppm). The carbons of the p-tolyl group and the methoxy-substituted benzene ring would appear in the aromatic region (110-160 ppm). The methoxy carbon itself would be found around 55-60 ppm. The aliphatic carbons of the chroman ring, C2 and C3, would resonate at higher field strengths. The chemical shift of the methoxy carbon can be a useful descriptor for its position on the flavonoid skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity / Remarks |

| C4-Carbonyl | - | ~192.0 | Carbonyl carbon |

| C2-H | ~5.50 | ~79.0 | dd (Doublet of doublets) |

| C3-H₂ | ~2.90, ~3.10 | ~45.0 | m (Multiplet, diastereotopic) |

| 6-OCH₃ | ~3.85 | ~55.8 | s (Singlet) |

| p-tolyl CH₃ | ~2.40 | ~21.0 | s (Singlet) |

| Aromatic-H | ~6.90-7.80 | ~105.0-162.0 | m (Multiplets), d (Doublets) |

Note: These are predicted values based on known data for similar flavanone (B1672756) structures. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ketone group in the chromanone ring, expected around 1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic rings and the methyl/methoxy groups (around 2850-3100 cm⁻¹), C=C stretching vibrations from the aromatic rings (in the 1450-1600 cm⁻¹ region), and strong C-O stretching vibrations from the ether linkages of the methoxy group and the pyranone ring (typically in the 1000-1300 cm⁻¹ range).

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra, which would be useful for confirming the presence of the tolyl and benzopyran ring systems.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O | Stretch | ~1680 | FT-IR (Strong) |

| Ar C-H | Stretch | ~3000-3100 | FT-IR, FT-Raman |

| Alkyl C-H | Stretch | ~2850-2980 | FT-IR, FT-Raman |

| C=C | Aromatic Stretch | ~1450-1600 | FT-IR, FT-Raman |

| C-O-C | Ether Stretch | ~1000-1300 | FT-IR (Strong) |

Note: The exact peak positions can be influenced by the solid-state packing and local molecular environment.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For flavonoids like this compound, the spectrum typically shows two main absorption bands. These bands arise from π → π* transitions within the aromatic ring systems. The spectrum is expected to show a strong absorption band (Band I) between 300-380 nm, associated with the benzoyl system, and another band (Band II) between 240-295 nm, related to the A-ring (the methoxy-substituted benzene ring). The exact positions (λ_max) of these bands provide information about the conjugation and substitution pattern of the chromanone core.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound (Molecular Formula: C₁₇H₁₆O₃), HRMS would provide an exact mass measurement. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula, typically with an accuracy of less than 5 parts per million (ppm). For a related compound, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the calculated mass was 288.0820 and the found mass was 288.0821, demonstrating the accuracy of the technique.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray analysis of a single crystal can determine its absolute configuration (R or S at the C2 stereocenter). The analysis also reveals the conformation of the heterocyclic ring (e.g., a distorted envelope or half-chair) and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds or C-H···π interactions. In a related structure, 2-(4-Chlorophenyl)-6-methoxychroman-4-one, the pyran ring was found to adopt a slightly distorted envelope conformation.

Chiroptical Spectroscopy (Circular Dichroism) for Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For a chiral compound like this compound, the CD spectrum provides information about its stereochemistry in solution. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions observed in UV-Vis spectroscopy, are characteristic of the absolute configuration at the C2 chiral center. This technique is particularly valuable for determining the enantiomeric purity and studying conformational changes of the molecule in solution.

Computational Chemistry and in Silico Modeling of Chromanone Derivatives

Density Functional Theory (DFT) and Quantum Chemical Calculations

No published DFT studies were identified for 6-Methoxy-2-(p-tolyl)chroman-4-one. Such studies would be crucial for understanding the molecule's fundamental properties.

Specific optimized geometry parameters, bond lengths, and bond angles for this compound derived from DFT calculations are not available. While crystallographic data for similar compounds like 2-(4-Chlorophenyl)-6-methoxychroman-4-one exist nih.gov, a dedicated conformational analysis of the title compound has not been reported.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO gap for this compound. This information is vital for predicting the compound's chemical reactivity and kinetic stability.

Analyses using QTAIM and NBO methods, which provide insights into bonding characteristics, charge distribution, and intramolecular interactions, have not been published for this compound.

MEP maps, which are used to visualize charge distributions and predict sites for electrophilic and nucleophilic attack, have not been generated or reported for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies featuring this compound as a ligand have been found in the scientific literature. Docking simulations are essential for predicting the binding orientation of a molecule within the active site of a protein.

Consequently, without docking studies, there are no predicted protein-ligand binding affinities or binding energy values for this compound with any biological target.

Future research initiatives are required to perform these computational analyses on this compound to elucidate its chemical behavior and potential as a pharmacologically active agent.

Analysis of Interaction Modes and Active Site Residues

While specific molecular docking studies detailing the interaction of this compound with a particular protein target are not prominently available, the general principles of molecular docking can be described. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The process involves placing the 3D structure of the chromanone into the binding site of a target protein. An algorithm then samples a vast number of orientations and conformations, scoring each based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For a molecule like this compound, key interactions would likely involve:

Hydrogen Bonds: The ketone group (at position 4) and the methoxy (B1213986) group's oxygen atom (at position 6) can act as hydrogen bond acceptors, interacting with donor residues (e.g., Arginine, Lysine, Serine) in a protein's active site.

Hydrophobic Interactions: The aromatic tolyl ring and the chroman scaffold itself are hydrophobic and would favorably interact with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine.

Pi-Pi Stacking: The aromatic rings of the chromanone could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

A hypothetical docking scenario would aim to identify the specific amino acids responsible for these interactions, providing a structural basis for the compound's potential biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Stability and Binding

Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing insights into the dynamic stability of a ligand-protein complex. nih.gov An MD simulation for this compound complexed with a target protein would involve calculating the trajectory of the system over a period, typically nanoseconds to microseconds. nih.gov

Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, plateauing RMSD value over time suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher fluctuations in the binding site could indicate instability, while lower fluctuations upon ligand binding can suggest a stabilizing effect.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation, revealing the most persistent and crucial interactions for binding affinity.

These simulations are computationally intensive but provide a powerful assessment of binding stability that is more realistic than the static picture offered by molecular docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design techniques used when the 3D structure of the target is unknown or when analyzing a series of active compounds. pharmacophorejournal.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. researchgate.netplos.org For a series of active chromanone derivatives, a pharmacophore model might identify a common arrangement of features like hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net This model can then be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that fit the model and are likely to be active. plos.org

3D-QSAR: This method builds a statistical model to correlate the 3D properties of a set of molecules with their experimentally determined biological activities. nih.gov The molecules are aligned, and their steric and electrostatic fields are calculated. The resulting model, often visualized with contour maps, shows which regions around the molecule should be bulky, electron-rich, or electron-poor to enhance activity. nih.gov For this compound, a QSAR model could reveal, for instance, that increasing the bulk of the tolyl group or adding another hydrogen bond donor to the chroman ring might improve its potency.

Table 1: Key Concepts in QSAR and Pharmacophore Modeling

| Concept | Description | Application to Chromanones |

|---|---|---|

| Pharmacophore | An ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. researchgate.net | Identifies the crucial 3D arrangement of features like aromatic rings and hydrogen bond acceptors common among active chromanone derivatives. |

| 3D-QSAR | A statistical method that relates the 3D properties of molecules to their biological activities to guide drug design. nih.gov | Creates a predictive model indicating how modifications to the chromanone structure (e.g., at the methoxy or tolyl positions) could enhance biological activity. |

| Virtual Screening | A computational technique used to search libraries of small molecules to identify those most likely to bind to a drug target. pharmacophorejournal.com | Uses a developed pharmacophore model as a filter to find new potential lead compounds from large databases. |

In Silico Prediction of Molecular Properties and Reactivity Descriptors

Before synthesizing or testing a compound, its fundamental physicochemical properties and drug-likeness can be predicted using computational tools. biotechnologia-journal.org These predictions are often based on the molecule's structure and help assess its potential as a viable drug candidate.

Physicochemical Properties: Properties like molecular weight (MW), octanol-water partition coefficient (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are crucial. biotechnologia-journal.org They are often evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability.

Reactivity Descriptors: Concepts from Density Functional Theory (DFT) can be used to calculate reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates the molecule is more reactive.

Table 2: Predicted Molecular Properties for this compound Note: These values are estimations based on standard computational algorithms and have not been experimentally verified.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₃ | Defines the elemental composition. |

| Molecular Weight | 268.31 g/mol | Falls within the typical range for small molecule drugs. |

| LogP | ~3.5 - 4.0 | Indicates good lipid solubility. |

| Hydrogen Bond Acceptors | 3 (one ketone, two ether oxygens) | Potential for forming hydrogen bonds with a biological target. biotechnologia-journal.org |

| Hydrogen Bond Donors | 0 | Lacks donor groups for hydrogen bonding. biotechnologia-journal.org |

| Topological Polar Surface Area (TPSA) | ~45.5 Ų | Influences membrane permeability and bioavailability. biotechnologia-journal.org |

Structure Activity Relationship Sar Investigations of 6 Methoxy 2 P Tolyl Chroman 4 One Analogues

Impact of Substituents at C-6 and C-2 Positions on Biological Activity

The substituents on the chromanone scaffold, particularly at the C-6 and C-2 positions, play a pivotal role in determining the potency and nature of the biological activity. The A-ring of the chromanone, and its substitution pattern, is a critical determinant of interaction with biological targets.

Research into chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors has shown that substituents on the aromatic A-ring are essential for any significant inhibitory activity. acs.org An unsubstituted 2-pentylchroman-4-one, for example, was found to be devoid of inhibitory function. acs.org The electronic properties of the substituent at the C-6 position can dramatically alter activity. In one study, the introduction of an electron-donating methoxy (B1213986) group at the C-6 position (as in compound 1h in the table below) led to a significant decrease in inhibitory activity against SIRT2 compared to analogues with electron-withdrawing groups. acs.org For instance, replacing the 6-chloro substituent with a 6-nitro group maintained the activity, whereas the 6-methoxy derivative's inhibitory activity dropped to just 20%. acs.org This suggests that for certain targets, an electron-poor A-ring is more favorable for potent inhibition. acs.org

The substituent at the C-2 position also heavily influences biological activity, often by affecting how the molecule fits into a binding pocket. Studies on various chroman-4-one analogues have demonstrated that the nature and size of the C-2 substituent are critical. For SIRT2 inhibitors, the length of an alkyl chain at C-2 was found to be a determining factor; a pentyl group was identified as optimal among several tested alkyl derivatives. acs.org Replacing the alkyl chain with an aromatic group, such as the p-tolyl group, introduces different steric and electronic properties that can modulate molecular interactions.

| Compound ID | C-6 Substituent | C-8 Substituent | C-2 Substituent | % SIRT2 Inhibition (at 200 µM) | IC₅₀ (µM) |

| 1a | Cl | Br | (CH₂)₄CH₃ | 79 ± 1.1 | 4.5 (3.9–5.2) |

| 1g | NO₂ | Br | (CH₂)₄CH₃ | 78 ± 1.9 | 12.0 (10.2–14.1) |

| 1h | OCH₃ | Br | (CH₂)₄CH₃ | 20 ± 1.2 | Not Determined |

| 1i | H | Br | (CH₂)₄CH₃ | 28 ± 1.1 | Not Determined |

| 1k | Cl | Br | (CH₂)₂CH₃ | 76 ± 1.8 | 10.6 (9.0–12.5) |

| 1l | Cl | Br | (CH₂)₆CH₃ | 57 ± 2.5 | Not Determined |

| 1m | Cl | Br | CH₂CH₂Ph | 81 ± 0.7 | 6.8 (5.8–8.0) |

Data sourced from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors. acs.org

Role of the p-Tolyl Group in Modulating Molecular Interactions

The p-tolyl group, consisting of a benzene (B151609) ring with a methyl substituent, can engage in several types of non-covalent interactions. A key interaction is the C-H•••π interaction, where the C-H bonds of a receptor can interact with the π-electron cloud of the tolyl ring, or vice versa. nih.gov These interactions are crucial for the proper orientation and stabilization of the ligand within a protein's binding site. nih.gov The hydrophobic nature of the tolyl group also promotes interactions with nonpolar pockets in target proteins, displacing water molecules and contributing favorably to the binding energy. wikipedia.org

Influence of Chromanone Ring System Modifications on Biological Responses

The chromanone ring system is a privileged scaffold in drug design, but modifications to this core structure can lead to profound changes in biological activity. nih.gov Such modifications include altering the saturation of the C-ring or incorporating the chromanone into a more complex, rigid system. nih.gov

One significant modification is the conversion of the chroman-4-one to a chromone (B188151) by introducing a double bond between C-2 and C-3. A study comparing a chroman-4-one (rac-1a) with its unsaturated chromone analogue (3a) found only a slight difference in their inhibitory activity against SIRT2, with the chromone being marginally less active. acs.org

More drastic modifications involve the creation of spirocyclic systems. The incorporation of a pyrazoline ring into a 3-arylideneflavanone scaffold, a related structure, was shown to improve cytotoxic activity against cancer cell lines. mdpi.com Similarly, the design of spirocyclic chromane (B1220400) derivatives as inhibitors of the p300/CBP histone acetyltransferase has yielded potent compounds. nih.gov For example, comparing different fused ring systems at the spiro center revealed that a chromane ring (as in compound B16) resulted in stronger activity than a 1,2,3,4-tetrahydronaphthalene (B1681288) or a 4,5,6,7-tetrahydro-1H-indazole ring. nih.gov These findings highlight that the three-dimensional shape and rigidity of the heterocyclic system are critical for optimal interaction with the target. nih.gov

| Compound ID | Core Structure Modification | Target/Assay | Result (IC₅₀) |

| rac-1a | Chroman-4-one | SIRT2 Inhibition | 4.5 µM |

| 3a | Chromone (Unsaturated C2-C3) | SIRT2 Inhibition | 5.5 µM |

| B14 | Spiro[indazole-chromane] | 22Rv1 cell proliferation | 211 nM |

| B15 | Spiro[tetralone-chromane] | 22Rv1 cell proliferation | 134 nM |

| B16 | Spiro[chromane-chromane] | 22Rv1 cell proliferation | 96 nM |

Data compiled from studies on SIRT2 inhibitors acs.org and p300/CBP inhibitors. nih.gov

Stereochemical Considerations in Biological Activity

The C-2 carbon of 2-substituted chroman-4-ones, such as 6-methoxy-2-(p-tolyl)chroman-4-one, is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological targets like enzymes and receptors.

For chroman-4-one derivatives, stereochemistry has been shown to be a factor in their biological activity. In the investigation of chroman-4-ones as SIRT2 inhibitors, the individual enantiomers of the lead compound 1a were tested separately. The (–)-1a enantiomer was found to be a more potent inhibitor, with an IC₅₀ value of 1.5 µM, compared to the (+)-1a enantiomer, which had an IC₅₀ of 4.5 µM. acs.org This three-fold difference in potency underscores that even a subtle change in the three-dimensional arrangement of the substituent at C-2 can significantly affect the binding affinity for the target enzyme.

Correlating Molecular Features with Mechanistic Outcomes

Understanding the link between a molecule's structural features and its mechanism of action is a primary goal of SAR studies. For chromanone derivatives, specific molecular components have been correlated with distinct mechanistic outcomes, such as the induction of oxidative stress or direct interaction with DNA.

The carbonyl group at the C-4 position of the chromanone ring is known to influence the pro-oxidant activity of related flavonoid compounds. nih.gov Furthermore, the introduction of methoxy groups, which are electron-donating, can enhance the pro-oxidant properties of chromanone and flavanone (B1672756) derivatives, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cytotoxicity in cancer cells. nih.gov Some chromanone analogues have also been suggested to exert their effects by intercalating into genomic DNA, thereby inhibiting processes like DNA digestion by endonucleases. mdpi.com

Molecular modeling and simulation studies have provided deeper insights into these correlations. For spirocyclic chromane derivatives designed as p300 HAT inhibitors, a key hydrogen bond was observed between the chromane oxygen atom of compound B16 and the amino acid residue Arg1462 in the enzyme's binding site. nih.gov This specific interaction, which was not present with a reference compound, was proposed to contribute to the improved activity of B16. nih.gov These findings demonstrate how specific atoms within the chromanone scaffold can be directly responsible for critical binding interactions that drive the mechanistic outcome. nih.govnih.gov

Mechanistic Investigations of Biological Activities in Vitro and Non Clinical Contexts

Molecular Mechanisms of Enzyme Inhibition

α-Glucosidase Inhibition Pathways

Research into the direct α-glucosidase inhibitory activity of 6-Methoxy-2-(p-tolyl)chroman-4-one is not extensively available in the reviewed literature. However, studies on structurally related compounds provide some insight. For instance, the compound 3, 5, 7-trihydroxy-2-(p-tolyl)chroman-4-one has demonstrated notable inhibitory activity against α-glucosidase, with an IC50 value of 133 ± 6.90 µM, which is more potent than the standard drug acarbose (B1664774) (IC50: 290 ± 0.54 µM). nih.gov

α-Glucosidase inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. wikipedia.org These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. wikipedia.orgnih.gov By delaying carbohydrate digestion, these inhibitors reduce the rate of glucose absorption and consequently lower postprandial blood glucose levels. nih.gov The general mechanism involves the inhibitor binding to the active site of the α-glucosidase enzyme, preventing the substrate (carbohydrate) from binding. This action is a key therapeutic strategy in managing type 2 diabetes. wikipedia.org

While the specific inhibition kinetics of this compound have not been detailed, the activity of its hydroxylated analogue suggests that the chroman-4-one scaffold with a p-tolyl substitution at the 2-position may be a promising framework for α-glucosidase inhibition. Further research is required to elucidate the precise mechanism and potency of the methoxylated form.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulators

There is limited specific information in the reviewed scientific literature regarding the modulatory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzymes AChE and BChE. nih.govrjpbcs.com This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. rjpbcs.com These inhibitors can be reversible, pseudo-irreversible, or irreversible in their mechanism of action. nih.gov They are therapeutically important in conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govrjpbcs.comnih.gov

While direct evidence for this compound is lacking, research on other methoxy-substituted heterocyclic compounds has shown cholinesterase inhibitory activity. For example, 6-methoxy-beta-carbolines have been investigated as inhibitors of both AChE and BChE. nih.gov However, due to the structural differences between the beta-carboline and chroman-4-one scaffolds, these findings cannot be directly extrapolated. Further investigation is necessary to determine if this compound or its derivatives possess any significant activity as cholinesterase modulators.

Monoamine Oxidase (MAO-A and MAO-B) Selectivity and Inhibition

MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). nih.gov The selectivity of inhibitors for MAO-A or MAO-B is a critical factor in their therapeutic application and side effect profile. nih.gov

Studies on related chroman-4-one structures have indicated potential for MAO inhibition. For example, 5-hydroxy-2-methyl-chroman-4-one, isolated from an endogenous lichen fungus, was identified as a selective and reversible competitive inhibitor of MAO-B with an IC50 value of 3.23 µM, showing approximately 4-fold selectivity over MAO-A (IC50 = 13.97 µM). nih.gov Furthermore, chromone (B188151) derivatives, which share the core heterocyclic ring system, have been identified as potent and selective MAO-B inhibitors. nih.gov Structure-activity relationship studies on other heterocyclic scaffolds have shown that the position and nature of substituents, such as methoxy (B1213986) groups, can significantly influence MAO inhibitory potency and selectivity. nih.gov However, without direct experimental data, the specific effects of the 6-methoxy and 2-p-tolyl substitutions on the chroman-4-one core in relation to MAO inhibition remain to be determined.

Sirtuin 2 (SIRT2) Enzyme Inhibition

The chroman-4-one scaffold has been identified as a promising basis for the development of selective Sirtuin 2 (SIRT2) inhibitors. nih.govnih.gov SIRT2 is an NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is being explored as a therapeutic strategy for neurodegenerative diseases and cancer. nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of substituted chroman-4-one and chromone derivatives have revealed that substitutions at the 2-, 6-, and 8-positions are crucial for potent and selective SIRT2 inhibition. nih.govacs.org The presence of a carbonyl group at the 4-position is also essential for activity. nih.govacs.org

Specifically, the nature of the substituent at the 2-position significantly influences inhibitory potency. While a variety of substituents are tolerated, bulky groups directly attached to the chroman-4-one ring can diminish the inhibitory effect against SIRT2. nih.govacs.org For the 6-position, where the methoxy group is located in the title compound, studies have shown that larger, electron-withdrawing substituents are generally favorable for high potency. nih.govacs.org

The table below summarizes the SIRT2 inhibitory activity of some substituted chroman-4-one derivatives, highlighting the importance of the substitution pattern.

| Compound | Substituent at C2 | Substituent at C6 | Substituent at C8 | SIRT2 Inhibition (%) at 200 µM | SIRT2 IC50 (µM) | Reference |

|---|---|---|---|---|---|---|

| 1k | n-propyl | -Cl | -Br | 76 | 10.6 | nih.govacs.org |

| 1n | isopropyl | -Cl | -Br | 52 | ND | nih.govacs.org |

| 3a | n-pentyl | -Cl | -Br | 82 | 5.5 | nih.govacs.org |

ND: Not Determined

These findings suggest that the 6-methoxy and 2-p-tolyl groups of this compound are key determinants of its potential interaction with the SIRT2 enzyme. The electronic and steric properties of these substituents likely influence the binding affinity and selectivity of the compound within the active site of SIRT2. acs.org Further studies, including co-crystallization and detailed kinetic analysis, would be necessary to fully elucidate the binding mode and inhibitory mechanism of this compound.

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

There is no specific information available in the reviewed scientific literature concerning the inhibitory effects of this compound on the cyclooxygenase-2 (COX-2) enzyme.

COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. nih.govnih.gov Selective COX-2 inhibitors were developed as anti-inflammatory drugs with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs. nih.gov The mechanism of selective COX-2 inhibition is attributed to differences in the active site of COX-2 compared to COX-1, which allows for the accommodation of bulkier inhibitor molecules. nih.gov

While various heterocyclic scaffolds have been explored for COX-2 inhibition, there is no direct evidence to suggest that the this compound structure has been investigated for this activity. Therefore, its potential as a COX-2 inhibitor and the corresponding mechanism remain unknown.

Bcr-Abl Kinase Interaction and Antileukemic Activity

Direct evidence for the interaction of this compound with the Bcr-Abl kinase and its potential antileukemic activity is not present in the reviewed literature.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver in most cases of chronic myeloid leukemia (CML). nih.govnih.gov Bcr-Abl tyrosine kinase inhibitors (TKIs) are the frontline treatment for CML, working by blocking the ATP-binding site of the kinase and thereby inhibiting its activity, which leads to reduced cell proliferation and induction of apoptosis in leukemic cells. nih.govnih.gov

While specific data for this compound is unavailable, the anticancer properties of other chroman-4-one derivatives have been explored. For example, a novel chroman-4-one derivative has been shown to have anticancer efficacy in acute myeloid leukemia (AML) cells, although its mechanism was attributed to the dual inhibition of the estrogen receptor and Akt kinase rather than Bcr-Abl. The development of new small molecules targeting Bcr-Abl, particularly those that can overcome resistance to existing TKIs, remains an active area of research. nih.govnih.gov However, the potential of this compound in this context has not yet been reported.

DNA Topoisomerase IV Inhibition

DNA topoisomerase IV is a type II topoisomerase enzyme essential for bacterial viability. researchgate.net Its primary role is to unlink, or decatenate, the interlinked daughter chromosomes that are the product of DNA replication. nih.govwikipedia.org This process is crucial for proper chromosome segregation into daughter cells, allowing cell division to complete. wikipedia.org The enzyme, a heterotetramer composed of two ParC and two ParE subunits, also relaxes positive supercoils that accumulate ahead of the replication fork, a role it shares with DNA gyrase. researchgate.netwikipedia.org Due to its essential function, topoisomerase IV is a well-established target for antibacterial agents, including the quinolone and aminocoumarin classes of antibiotics. nih.govnih.gov These antibiotics typically function by trapping the enzyme in a complex with DNA, leading to double-strand breaks and ultimately cell death. nih.gov

While aminocoumarins and quinolones are known inhibitors of DNA topoisomerase IV, specific studies detailing the inhibitory activity of this compound against this enzyme are not prominently available. nih.gov However, the investigation of novel chemical scaffolds for topoisomerase inhibition is an active area of research to combat rising antibiotic resistance. The chromanone framework, as a privileged structure in medicinal chemistry, represents a potential starting point for the design of new inhibitors. researchgate.net Future studies would be required to determine if this compound or its derivatives can interact with the ATP-binding site on the ParE subunit or the DNA-binding and cleavage site on the ParC subunit, in a manner similar to known inhibitors.

P-glycoprotein (P-gp) Efflux Modulation

P-glycoprotein (P-gp) is a member of the ATP-binding cassette (ABC) transporter family, functioning as an ATP-dependent efflux pump. flemingcollege.ca It plays a protective role by expelling a wide array of xenobiotics and metabolites from the cell's interior. flemingcollege.ca This activity is a major cause of multidrug resistance (MDR) in cancer cells, as it can pump chemotherapeutic agents out of the cell, reducing their efficacy. P-gp is also expressed in key organs like the intestine, liver, and at the blood-brain barrier, significantly impacting the absorption, distribution, and elimination of many drugs. flemingcollege.ca

Although direct studies on this compound are lacking, its chromanone core and methoxy-substituted phenolic ring are features found in other compounds that interact with cellular transport and metabolic processes. It is plausible that this molecule could similarly influence cellular energetics or interact directly with the P-gp transporter, but empirical testing is needed to validate this hypothesis.

Antioxidant and Pro-oxidant Mechanisms at the Cellular Level

The chroman scaffold, a core component of this compound, is notably present in trolox, a well-known synthetic antioxidant analog of vitamin E. researchgate.net Phenolic compounds, in general, are recognized for their antioxidant properties, which they exert through various mechanisms, including hydrogen atom transfer (HAT) or electron transfer to neutralize free radicals. researchgate.netmdpi.com

Reactive Oxygen Species (ROS) Generation and Scavenging

Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, are metabolic byproducts that, in excess, can cause oxidative stress and damage to vital biomolecules like lipids, proteins, and DNA. researchgate.netnih.gov Antioxidants mitigate this damage by scavenging free radicals. mdpi.comnih.gov The effectiveness of phenolic compounds as antioxidants is closely tied to their chemical structure. mdpi.com

Studies on related chroman derivatives have demonstrated significant antioxidant potential. For example, a series of 6-hydroxy-7-methoxy-chroman-2-carboxamides showed potent inhibition of lipid peroxidation in rat brain homogenates, with some derivatives being 25-40 times more potent than trolox. researchgate.netnih.gov This suggests that the chroman ring system, similar to that in this compound, is conducive to strong antioxidant activity. The methoxy group on the aromatic ring of the target compound likely influences its electron-donating capacity and, consequently, its ability to scavenge ROS. Designing biomaterials with ROS-scavenging capabilities is a promising therapeutic strategy for a range of inflammatory conditions driven by oxidative stress. nih.gov

Metal Ion Chelation and Redox Activity

Another key antioxidant mechanism is the chelation of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). mdpi.com These metal ions can catalyze the formation of highly reactive free radicals, like the hydroxyl radical, through Fenton-type reactions. By binding to these metal ions, chelating agents can render them redox-inactive, thereby preventing the generation of ROS. nih.gov

Antimicrobial and Quorum-Sensing Inhibition Studies

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov One such strategy is the inhibition of quorum sensing (QS), a bacterial communication system that regulates the expression of virulence factors and biofilm formation. nih.gov By disrupting QS, these inhibitors can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance. nih.gov While compounds like pyrones have been investigated as QS inhibitors, particularly against Pseudomonas aeruginosa, the potential of chromanone derivatives in this area is less explored but remains a viable avenue for research. nih.gov

Inhibition of Bacterial Growth and Viability (Gram-Positive and Gram-Negative)

The chromanone scaffold and related methoxylated aromatic compounds have been featured in various molecules exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Gram-positive bacteria have a thick peptidoglycan layer, while Gram-negative bacteria possess a protective outer membrane, presenting different challenges for antimicrobial agents. nih.gov

Several studies highlight the antimicrobial potential of structurally related compounds:

Methoxyphenols : Simple methoxyphenols like eugenol (B1671780) and vanillin (B372448) have demonstrated antimicrobial activity against foodborne pathogens, with eugenol showing notable efficacy against Staphylococcus aureus (Gram-positive) and Shewanella putrefaciens (Gram-negative). nih.gov

Methoxyquinolines : A series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety exhibited broad-spectrum antimicrobial activity, with some compounds showing high efficacy against Escherichia coli (Gram-negative). nih.gov

Chromenone Complexes : A platinum(II) complex of 3-hydroxy-2-tolyl-4H-chromen-4-one was successfully tested against both Gram-positive and Gram-negative bacteria, indicating the antimicrobial potential of the core scaffold. nih.gov

Methoxy-benzylammonium Polymers : A copolymer based on 2-Methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride displayed rapid, broad-spectrum bactericidal activity against numerous multidrug-resistant clinical isolates, including Enterococcus, Staphylococcus, Acinetobacter, and Pseudomonas species. mdpi.com

These findings suggest that the combination of a chromanone core and a methoxy-substituted aromatic ring, as found in this compound, is a promising structural motif for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Structurally Related Compounds This table presents data for compounds structurally related to this compound to illustrate the potential antimicrobial profile of this chemical class. MIC = Minimal Inhibitory Concentration.

| Compound | Bacterial Strain | Gram Type | Reported MIC (µg/mL) | Source |

|---|---|---|---|---|

| Eugenol | S. aureus | Gram-positive | ~1018 (6.25 mM) | nih.gov |

| Eugenol | S. putrefaciens | Gram-negative | ~513 (3.125 mM) | nih.gov |

| Vanillin | S. aureus | Gram-positive | ~210 (1.38 mM) | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 3l) | E. coli | Gram-negative | 7.812 | nih.gov |

| Copolymer P7 (based on 2-Methoxy-6-(4-vinylbenzyloxy)-benzylammonium) | MRSA | Gram-positive | ~2.4 (4.6 µM) | mdpi.com |

| Copolymer P7 (based on 2-Methoxy-6-(4-vinylbenzyloxy)-benzylammonium) | Y. enterocolitica | Gram-negative | ~4.8 (9.3 µM) | mdpi.com |

Disruption of Bacterial Membrane Potential

While direct studies on the effect of this compound on bacterial membrane potential are not extensively available, the broader class of chromanone compounds has been investigated for its antimicrobial properties. The antibacterial and antifungal activities of chromanones are well-documented, suggesting that membrane interaction is a plausible mechanism of action. nih.gov The structural features of chromanones, including their lipophilicity, allow them to interact with and potentially disrupt the lipid bilayer of bacterial membranes. This disruption can lead to a loss of membrane potential, leakage of cellular contents, and ultimately, bacterial cell death. Further research is needed to specifically elucidate the role of this compound in this process.

Activity Against Fungi and Viruses (if applicable from broader chromanone literature)

The chromanone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal and antiviral properties. nih.govrsc.org

Antifungal Activity:

Research has demonstrated that various chromone and chromanone derivatives possess significant antifungal activity against a spectrum of pathogenic fungi, including multiple Candida species. nih.govnih.gov For instance, certain chromone-3-carbonitriles have shown potent antifungal effects with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These compounds have also been found to inhibit the formation of biofilms, a key virulence factor for Candida species. nih.govnih.gov One study highlighted that a partially oxidized form of a chromanone A analog, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, exhibited a MIC of 7.8 μg/mL against Candida albicans. rsc.orgresearchgate.net This compound also inhibited various virulence factors, including the secretion of phospholipases and the adherence of yeast to epithelial cells. rsc.orgresearchgate.net Although it did not significantly inhibit the initial formation of biofilms, it was effective at eradicating pre-formed biofilms at a concentration of 62.5 μg/mL. rsc.orgresearchgate.net The general antifungal efficacy of chromone derivatives can vary based on their specific substitutions. nih.govnih.gov

Antiviral Activity:

The antiviral potential of chromone derivatives has also been explored. nih.govnih.govmdpi.com Studies have shown that certain chromone alkaloids can inhibit human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.gov The mechanism of anti-HIV activity for some of these compounds is thought to involve irreversible binding to the gp120 envelope protein, rather than inhibition of reverse transcriptase or protease. nih.gov Additionally, some 2H-pyrano[2,3-b]pyridine derivatives containing a chromone-like core have demonstrated potent activity against various rhinovirus serotypes. nih.gov The development of novel antiviral agents based on the chromanone scaffold continues to be an active area of research. mdpi.comnih.govfao.org

Antiproliferative and Apoptosis Induction in Cancer Cell Lines (In Vitro)

The antiproliferative and pro-apoptotic effects of chromanone derivatives have been investigated in various cancer cell lines. nih.govnih.govnih.govmdpi.com The methoxy group, in particular, has been noted to enhance the cytotoxic activity of flavonoid-like compounds in several cancer models. mdpi.com While direct studies on this compound are limited, the broader class of methoxy-substituted chromones and related structures has shown promise in cancer research. For example, 9-methoxycanthin-6-one, an alkaloid with a related core structure, has demonstrated in vitro anticancer effects against ovarian, cervical, and skin cancer cell lines. mdpi.com Similarly, another methoxy-containing compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), displayed antiproliferative activity against human cervical cancer cell lines with IC50 values in the micromolar range. nih.gov

Induction of Oxidative Stress in Cancer Cells

A common mechanism by which many anticancer agents, including those with a chromanone-like structure, exert their effects is through the induction of oxidative stress. nih.govnih.govmdpi.com Cancer cells often exist in a state of increased intrinsic oxidative stress compared to normal cells, making them more susceptible to further oxidative insults. nih.gov The generation of reactive oxygen species (ROS) can damage cellular components and trigger cell death pathways. nih.govmdpi.com

While specific data for this compound is not available, studies on related compounds suggest this is a likely mechanism. For instance, the cytotoxic effects of some compounds are linked to their ability to generate ROS, leading to apoptosis. nih.gov The selective activity of certain anticancer agents against cancer cells can be attributed, at least in part, to the differential response to drug-mediated oxidative stress between cancerous and normal cells. researchgate.net The induction of ROS can lead to the activation of downstream signaling pathways that promote cell cycle arrest and apoptosis. mdpi.com

DNA Damage Induction in Cellular Models

Induction of DNA damage is another key mechanism through which anticancer compounds can trigger cell death. nih.gov Compounds that can intercalate into DNA or generate ROS can lead to DNA strand breaks and the activation of DNA damage response pathways. nih.gov

A study on 10-methoxy-canthin-6-one, a compound with a methoxy group, demonstrated its ability to act as a DNA intercalator and induce the DNA damage cascade, characterized by the phosphorylation of ATM, ATR, Chk1/2, p53, and H2A.X. nih.gov This DNA damage led to cell cycle arrest in the G2/M phase. nih.gov Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was found to increase DNA damage in cervical cancer cells, as observed through comet assays and fluorescence microscopy. nih.gov This DNA damage was associated with cell cycle arrest in the G0/G1 phase and subsequent apoptosis. nih.gov

Apoptosis and Autophagy Pathways in Cell Death

Apoptosis and autophagy are two crucial and interconnected pathways that regulate cell death. nih.govnih.govnih.gov Many anticancer compounds induce apoptosis, a form of programmed cell death, in cancer cells. nih.govnih.gov Autophagy, a cellular recycling process, can have a dual role, either promoting cell survival or contributing to cell death, depending on the cellular context. nih.govmdpi.com

The induction of apoptosis by chromene derivatives has been demonstrated in leukemia cell lines, where treatment led to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein BCL2. nih.gov The interplay between apoptosis and autophagy is complex. For example, some compounds can induce autophagic cell death that precedes apoptosis. mdpi.com In some cases, inhibiting autophagy can attenuate the apoptotic response, suggesting a cooperative role between the two pathways. nih.gov The signaling pathways involved in these processes are often interconnected, with molecules like mTOR playing a key role in regulating both autophagy and cell survival. mdpi.comresearchgate.net

Development of Peptidomimetics and Somatostatin (B550006) Receptor Agonism

Somatostatin receptors (SSTRs) are expressed in a variety of tumors and are a target for cancer therapy. mdpi.commedchemexpress.com Somatostatin and its analogs can induce cytostatic and cytotoxic effects through their interaction with these receptors. medchemexpress.com The development of peptidomimetics and non-peptide agonists for SSTRs is an active area of research.

While there is no direct evidence linking this compound to somatostatin receptor agonism, the development of small molecules that can mimic the action of peptides (peptidomimetics) is a strategy employed in drug discovery. These small molecules can offer advantages over peptides, such as improved oral bioavailability and metabolic stability. Various somatostatin receptor agonists, both peptide and non-peptide, have been developed and are used in the treatment of conditions like acromegaly and certain neuroendocrine tumors. medchemexpress.comdrugbank.com The efficacy of therapies targeting SSTRs can be enhanced by combining them with chemotherapy, which has been shown to upregulate SSTR2 expression in tumor cells. nih.gov

Advanced Analytical Methodologies for Chromanone Research

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic compounds, ensuring the purity and enabling the separation of chromanone derivatives. While specific HPLC methods for 6-Methoxy-2-(p-tolyl)chroman-4-one are not extensively detailed in publicly available literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of other heterocyclic compounds is well-established. digitellinc.comrsc.org

A typical HPLC method for a chromanone derivative would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, run in either an isocratic or gradient elution mode to achieve optimal separation. nih.govmdpi.com Detection is commonly performed using a UV-Vis detector, as the chromanone structure contains a chromophore that absorbs UV light. mdpi.com

For purity assessment of this compound, a gradient elution method would be advantageous to separate any starting materials, by-products, or degradation products. The purity is determined by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram.

Table 1: Illustrative HPLC Conditions for Chromanone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a generalized method adaptable for this compound based on standard practices for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis and Trace Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This makes it indispensable for the identification of metabolites in biological samples and for the detection of trace amounts of a compound. nih.govnih.gov

In the context of this compound, LC-MS would be the method of choice to study its metabolic fate in in-vitro or in-vivo systems. After administration of the compound, biological samples (such as plasma, urine, or cell lysates) can be analyzed. nih.gov The LC component separates the parent compound from its metabolites, which are then ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. mdpi.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and its metabolites, allowing for the elucidation of metabolic transformations such as hydroxylation, demethylation, or glucuronidation.

Tandem mass spectrometry (MS/MS) further enhances the confidence in identification by fragmenting the parent ions and analyzing the resulting fragment ions, which provides structural information. youtube.com For trace detection, LC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity for quantifying low levels of the target analyte. nih.gov

Table 2: Representative LC-MS Parameters for Metabolite Profiling

| Parameter | Condition |

|---|---|

| LC System | UPLC/UHPLC for high resolution |

| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full scan for profiling, MRM for quantification |

Note: These parameters are typical for metabolite identification studies and would be optimized for the specific analysis of this compound.

Spectrophotometric and Fluorimetric Assays for Activity Evaluation

Spectrophotometric and fluorimetric assays are fundamental tools for evaluating the biological activity of compounds like this compound. These assays are often used in high-throughput screening to assess a compound's effect on enzymatic activity or other biological processes.

Spectrophotometric assays measure the change in absorbance of light at a specific wavelength resulting from a biochemical reaction. For example, in an enzyme inhibition assay, the rate of formation of a colored product from a chromogenic substrate is measured in the presence and absence of the test compound. The inhibition of the enzyme would result in a decreased rate of color formation.

Fluorimetric assays are conceptually similar but measure changes in fluorescence. These assays are generally more sensitive than spectrophotometric assays. Many biological assays utilize fluorogenic substrates that become fluorescent upon enzymatic action. The intrinsic fluorescence of some chromanone derivatives can also be exploited or can be a source of interference in certain assays. nih.gov For instance, some chromenone compounds exhibit fluorescence that can interfere with assays using common fluorescent tags like 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov Therefore, it is crucial to characterize the fluorescent properties of the test compound itself before designing or interpreting a fluorimetric assay. nih.gov The evaluation of flavanone (B1672756)/chromanone derivatives has utilized fluorescent probes to analyze changes in mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunological assay used to detect and quantify a wide range of substances, including hormones, proteins, and antibodies. danaher.comnih.gov The principle of ELISA is based on the specific binding between an antibody and its antigen. danaher.com

The development of an ELISA for a small molecule like this compound would first require the generation of specific antibodies against it. Since small molecules (haptens) are not immunogenic on their own, the chromanone would need to be conjugated to a larger carrier protein (like bovine serum albumin or keyhole limpet hemocyanin) to elicit an immune response and produce antibodies.

Once specific antibodies are available, a competitive ELISA format is typically used for small molecule detection. In this setup, the chromanone-carrier conjugate is immobilized on a microplate. The sample containing the free chromanone is then mixed with a limited amount of specific antibody and added to the plate. The free chromanone in the sample competes with the immobilized chromanone for binding to the antibody. A secondary antibody linked to an enzyme is then used for detection. The signal produced is inversely proportional to the concentration of the chromanone in the sample. While a powerful technique, the development of an ELISA is a complex process and there are no commercially available kits specifically for this compound. The use of ELISA is widespread in clinical diagnostics, drug discovery, and environmental monitoring. danaher.commybiosource.com

Application in Biosensing and Chemosensor Development

The structural scaffold of chromanones and related compounds like chalcones is being explored for the development of chemosensors. rsc.org Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Derivatives of the chromanone skeleton can be functionalized to selectively interact with specific ions or molecules. This interaction can lead to a conformational change or an electronic perturbation in the molecule, resulting in a distinct change in its photophysical properties. For example, chalcone-based derivatives have been developed as chemosensors for detecting anions like cyanide. rsc.org

While specific applications of this compound as a chemosensor have not been reported, its core structure represents a viable platform for such development. By introducing specific binding moieties onto the chromanone framework, it is conceivable to design novel sensors for various analytes. The methoxy (B1213986) and tolyl groups on the core structure can also be modified to fine-tune the sensor's selectivity and sensitivity. The development of such sensors is a growing field of research with potential applications in environmental monitoring, clinical diagnostics, and industrial process control.

Future Research Directions and Potential Applications of Chromanone Derivatives

Rational Design and De Novo Synthesis of Novel Chromanone Scaffolds

The rational design and de novo synthesis of new chromanone scaffolds are at the forefront of medicinal chemistry research. rsc.orgresearchgate.net This approach involves the computational design of molecules with desired properties, followed by their chemical synthesis. researchgate.net The goal is to create novel chromanone derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.govacs.org

Recent advancements in synthetic methodologies have enabled the efficient construction of complex chromanone-based molecules. orgsyn.orgrsc.org For instance, the Kabbe condensation provides a scalable route to chromanone derivatives. orgsyn.org Furthermore, organocatalytic cascade reactions have been developed for the stereocontrolled synthesis of intricate chromanone-containing structures. researchgate.net These methods facilitate the generation of diverse libraries of chromanone analogs for biological screening. nih.govresearchgate.net

The design of novel scaffolds is often inspired by natural products, which are a rich source of structurally diverse and biologically active chromanones. nih.govacs.org By mimicking the structural features of these natural compounds, researchers can develop new synthetic derivatives with potent biological activities. umassmed.eduelsevierpure.com

Exploration of Diverse Biological Targets and Pathways

Chromanone derivatives have been shown to interact with a wide range of biological targets, highlighting their potential as therapeutic agents for various diseases. nih.govnih.govacs.org Ongoing research is focused on exploring the full spectrum of their biological activities and elucidating their mechanisms of action. researchgate.netnih.gov

One area of significant interest is the development of chromanone-based anticancer agents. nih.govresearchgate.netnih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. researchgate.netnih.gov For example, certain chromanone derivatives have demonstrated potent cytotoxic activity against human breast cancer cells. researchgate.netnih.gov